6-Chloro-4-(ethylamino)nicotinaldehyde

Catalog No.
S892218
CAS No.
959163-01-0
M.F
C8H9ClN2O
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-(ethylamino)nicotinaldehyde

CAS Number

959163-01-0

Product Name

6-Chloro-4-(ethylamino)nicotinaldehyde

IUPAC Name

6-chloro-4-(ethylamino)pyridine-3-carbaldehyde

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C8H9ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-5H,2H2,1H3,(H,10,11)

InChI Key

ANYFUZIGKSYQSU-UHFFFAOYSA-N

SMILES

CCNC1=CC(=NC=C1C=O)Cl

Canonical SMILES

CCNC1=CC(=NC=C1C=O)Cl

Environmental Science: Atrazine Photolysis

    Summary of Application: Atrazine is a widely used herbicide, and its environmental fate is of great concern.

    Methods of Application: The experiment involved the irradiation of aqueous solutions of atrazine in the presence of nitrate.

    Results: The irradiation process yielded several transformation products of atrazine, including 6-amino-2-chloro-4-isopropylamino-s-triazine (CIAT), 6-amino-2-chloro-4-ethylamino-s-triazine (CEAT), and others.

6-Chloro-4-(ethylamino)nicotinaldehyde is an organic compound with the molecular formula C8_8H9_9ClN2_2O and a molecular weight of approximately 184.62 g/mol. This compound is characterized by the presence of a chlorine atom at the 6th position and an ethylamino group at the 4th position on the pyridine ring, making it a derivative of nicotinaldehyde. Its structural features endow it with unique chemical reactivity and biological properties, which are of interest in both pharmaceutical and chemical research contexts .

  • Oxidation: The aldehyde group can be oxidized to yield the corresponding carboxylic acid. Common oxidizing agents include manganese (IV) oxide and Dess-Martin periodinane, typically conducted in solvents like tetrahydrofuran at room temperature .
  • Reduction: The aldehyde can also be reduced to form alcohol derivatives using reducing agents such as sodium borohydride in alcohol solvents .
  • Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions, leading to various substituted derivatives.

Major Products from Reactions

  • Oxidation: Produces 6-Chloro-4-(ethylamino)nicotinic acid.
  • Reduction: Yields 6-Chloro-4-(ethylamino)nicotinyl alcohol.
  • Substitution: Results in diverse derivatives depending on the nucleophile used.

Research indicates that 6-Chloro-4-(ethylamino)nicotinaldehyde exhibits significant biological activity. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. The presence of both the chlorine and ethylamino groups enhances its binding affinity, suggesting potential roles as an inhibitor or modulator in biochemical pathways. This compound may hold promise in medicinal chemistry for developing new therapeutic agents, particularly in oncology and infectious diseases .

The synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde can be achieved through several methods:

  • Chlorination of Nicotinaldehyde Derivatives: This involves introducing a chlorine atom at the 6th position of the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Oxidative Methods: Utilizing oxidizing agents such as Dess-Martin periodinane to convert suitable precursors into this compound under specific reaction conditions (e.g., THF solvent at low temperatures) .
  • Industrial Scale Production: Typically involves optimized synthetic routes that enhance yield and purity while employing automated reactors for large-scale synthesis.

6-Chloro-4-(ethylamino)nicotinaldehyde serves multiple purposes across various fields:

  • Pharmaceuticals: Acts as an intermediate in synthesizing complex organic molecules, including potential drug candidates.
  • Chemical Research: Used to study interactions with biological systems and develop new compounds with targeted activities.
  • Agrochemicals: Functions as a building block for creating specialty chemicals utilized in agricultural applications .

Interaction studies involving 6-Chloro-4-(ethylamino)nicotinaldehyde focus on its binding affinity to biological targets. These studies often employ techniques such as molecular docking and kinetic assays to elucidate mechanisms of action. Research has indicated that derivatives of this compound can inhibit specific enzymes, potentially leading to therapeutic applications for diseases like cancer .

Several compounds share structural similarities with 6-Chloro-4-(ethylamino)nicotinaldehyde:

Compound NameMolecular FormulaUnique Features
6-Chloro-4-(methylamino)nicotinaldehydeC8_8H9_9ClN2_2OContains a methylamino group instead of ethyl
6-Chloro-4-(dimethylamino)nicotinaldehydeC8_8H9_9ClN2_2OContains dimethylamino group
6-Chloro-4-(propylamino)nicotinaldehydeC8_8H9_9ClN2_2OContains propyl group instead of ethyl

Uniqueness

The uniqueness of 6-Chloro-4-(ethylamino)nicotinaldehyde lies in its specific substitution pattern, featuring both a chlorine atom and an ethylamino group, which contribute to its distinct reactivity and biological properties compared to its analogs. The variations in amino groups influence solubility, reactivity, and biological activity, making this compound a focal point for further research in medicinal chemistry .

6-Chloro-4-(ethylamino)nicotinaldehyde is systematically named 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde under IUPAC guidelines. This designation reflects its pyridine core substituted at positions 3 (carbaldehyde), 4 (ethylamino group), and 6 (chlorine atom). The CAS Registry Number 959163-01-0 uniquely identifies this compound in chemical databases.

Molecular Formula and Isotopic Variants

The molecular formula is C₈H₉ClN₂O, with a molecular weight of 184.62 g/mol. Isotopic variants arise from substitutions of stable isotopes in carbon and nitrogen atoms:

VariantFormulaMonoisotopic Mass (Da)
Monoisotopic (main)C₈H₉ClN₂O184.040341
1× Carbon-13 (¹³C)[¹³C]C₇H₉ClN₂O185.043696
1× Nitrogen-15 (¹⁵N)C₈H₉Cl[¹⁵N]N₁O185.037376
1× ¹³C + 1× ¹⁵N[¹³C]C₇H₉Cl[¹⁵N]N₁O186.040731

These values are calculated using atomic mass constants: C (12.000000), H (1.007825), Cl (34.968853), N (14.003074), and O (15.994915).

SMILES and InChI Representation

The SMILES notation for this compound is CCNC1=CC(=NC=C1C=O)Cl, which encodes the pyridine ring with substituents at positions 3, 4, and 6. The InChIKey ANYFUZIGKSYQSU-UHFFFAOYSA-N provides a standardized identifier for database searches.

XLogP3

2.2

Dates

Modify: 2023-08-16

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